KAAD-Cyclopamine
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Overview
Description
KAAD-Cyclopamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phenylpropanamido group and a cyclopaminyl group linked to a hexanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KAAD-Cyclopamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenylpropanamido group and the cyclopaminyl group, followed by their attachment to the hexanamide backbone. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or DMF, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
KAAD-Cyclopamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido or phenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
KAAD-Cyclopamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of KAAD-Cyclopamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Phenylpropanamido)benzamides
- Ethyl 2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
KAAD-Cyclopamine is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C44H63N3O4 |
---|---|
Molecular Weight |
698 g/mol |
IUPAC Name |
N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1 |
InChI Key |
WDHRPWOAMDJICD-FOAQWNCLSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |
Synonyms |
3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine KAAD-cyclopamine |
Origin of Product |
United States |
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